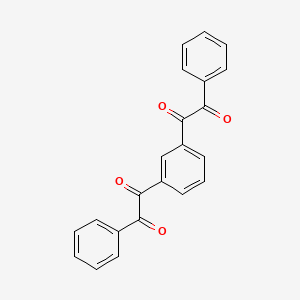
1,1'-(1,3-Phenylene)bis(2-phenylethanedione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1’-(1,3-Phenylene)bis(2-phenylethanedione) can be synthesized through various methods. One common synthetic route involves the reaction of isophthaloyl chloride with benzil in the presence of a base such as pyridine . The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of 1,1’-(1,3-Phenylene)bis(2-phenylethanedione) often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(1,3-Phenylene)bis(2-phenylethanedione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1,1’-(1,3-Phenylene)bis(2-phenylethanedione) has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 1,1’-(1,3-Phenylene)bis(2-phenylethanedione) involves its interaction with various molecular targets. The compound’s aromatic structure allows it to intercalate into DNA, potentially disrupting cellular processes. Additionally, its ability to undergo redox reactions may contribute to its biological activity by generating reactive oxygen species (ROS) that can induce cell damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(p-Phenylene)bis(2-phenylethanedione): Similar structure but with a 1,4-phenylene bridge.
1,1’-(2,5-Dimethyl-1,4-phenylene)bis(2-phenylethanedione): Contains methyl groups on the phenylene ring.
Uniqueness
1,1’-(1,3-Phenylene)bis(2-phenylethanedione) is unique due to its 1,3-phenylene bridge, which imparts distinct chemical and physical properties compared to its 1,4-phenylene analogs.
Propriétés
Numéro CAS |
25424-26-4 |
|---|---|
Formule moléculaire |
C22H14O4 |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
1-[3-(2-oxo-2-phenylacetyl)phenyl]-2-phenylethane-1,2-dione |
InChI |
InChI=1S/C22H14O4/c23-19(15-8-3-1-4-9-15)21(25)17-12-7-13-18(14-17)22(26)20(24)16-10-5-2-6-11-16/h1-14H |
Clé InChI |
JXFFIJCCFUQFQC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC(=CC=C2)C(=O)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


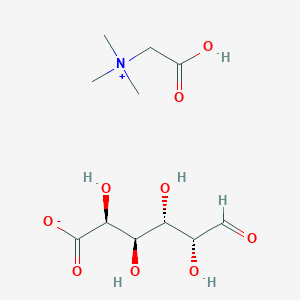
![2-Naphthalenesulfonic acid, 3-[[5-hydroxy-2-[(4-hydroxyphenyl)sulfonyl]phenyl]methyl]-, monoammonium salt](/img/structure/B13791975.png)
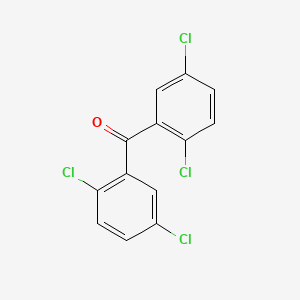
![4-[(4-Nitrophenyl)methanesulfonyl]morpholine](/img/structure/B13791988.png)
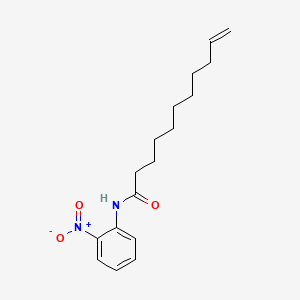
![2-[(4-Methylphenyl)methyl-nitroso-amino]acetic acid](/img/structure/B13792021.png)
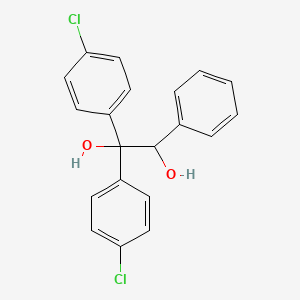

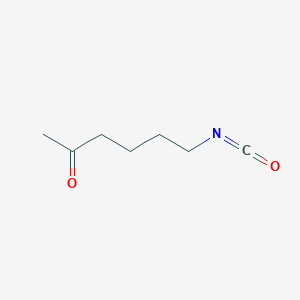
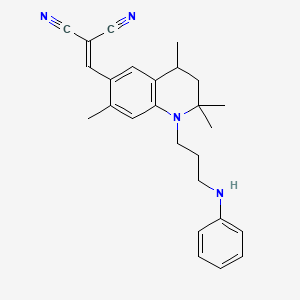
![1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-chloroethanone](/img/structure/B13792049.png)

![Ethanone, 1-[2-(4-ethoxyphenyl)-4-methyl-5-thiazolyl]-](/img/structure/B13792061.png)
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(6-ethoxy-2-benzothiazolyl)-](/img/structure/B13792064.png)
